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Compound of Interest

2,7-Diazaspirof4.4]Jnonan-1-one
Compound Name: _
hydrochloride

Cat. No.: B1441719

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer
precise three-dimensional orientation of functional groups is paramount. Spirocyclic systems,
characterized by two rings sharing a single atom, have emerged as particularly valuable
scaffolds. Their inherent conformational rigidity minimizes the entropic penalty upon binding to
a biological target, often leading to enhanced potency and selectivity. The 2,7-
diazaspiro[4.4]nonane framework, a bicyclic system containing two nitrogen atoms, represents
a versatile and sought-after core. This guide focuses on a key derivative, 2,7-
diazaspiro[4.4]nonan-1-one hydrochloride (CAS: 1203682-17-0), a lactam-containing
building block poised for significant applications in contemporary drug development, including
the synthesis of targeted protein degraders.

This document serves as a technical resource for researchers and drug development
professionals, providing a consolidated overview of the synthesis, properties, and strategic
applications of this important chemical entity.

Physicochemical and Structural Properties

2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is a stable, crystalline solid whose
hydrochloride salt form enhances its aqueous solubility and handling characteristics compared
to the free base.[1] This is a critical attribute for its use in both synthetic reactions and biological

assays.
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Property Value Source

2,7-diazaspiro[4.4]nonan-1-

UPAC Name one;hydrochloride

CAS Number 1203682-17-0 [2]
Molecular Formula C7H13CIN20 [2]
Molecular Weight 176.64 g/mol [2]
Purity >97% [2]

The core structure features a pyrrolidine ring fused in a spiro fashion to a y-lactam (a five-
membered cyclic amide). This arrangement imparts a well-defined three-dimensional geometry,
making it an ideal scaffold for presenting substituents in specific vectors for interaction with
protein binding pockets.

Synthesis and Mechanistic Considerations

While proprietary syntheses are common for commercial building blocks, a logical and efficient
synthetic route can be devised based on established methodologies for related
diazaspirocycles.[3] The key strategic step involves the intramolecular reductive cyclization of a
carefully designed acyclic precursor.

Proposed Synthetic Pathway

The synthesis hinges on the construction of a pyrrolidine ring bearing both a nitrile and an ester
group at the 3-position. The nitrile then serves as a precursor to the primary amine required for
the final lactam ring formation.
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Step 1: Precursor Synthesis

N-Protected Pyrrolidine-3-carboxylate

Alkylation with
Bromoacetonitrile

N-Protected 3-Cyanomethyl-3-carboxylate Pyrrolidine

Raney Ni, Hz (or alternative)
Reductive Amination &
Intramolecular Cyclization

Step 2: Reductive Cyclization

2,7-Diazaspiro[4.4]nonan-1-one
(N-Protected)

Deprotection
(e.g., H2/Pd for Cbz)

Step 3: Deprotecti$l & Salt Formation

2,7-Diazaspiro[4.4]nonan-1-one
(Free Base)

HCl in Ether
or Isopropanol

2,7-Diazaspiro[4.4]nonan-1-one HCI
(Final Product)
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Caption: Proposed synthetic workflow for 2,7-diazaspiro[4.4]nonan-1-one hydrochloride.
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Causality Behind Experimental Choices:

N-Protection: The initial pyrrolidine nitrogen must be protected (e.g., with a Cbz or Boc
group) to prevent side reactions during the alkylation and reduction steps. The choice of
protecting group is critical; it must be stable to the reaction conditions and readily cleavable
at a later stage.

Reductive Cyclization: The use of a catalyst like Raney Nickel with hydrogen is a classic
method for reducing a nitrile to a primary amine.[3] Under these conditions, the newly formed
amine can spontaneously undergo intramolecular cyclization with the adjacent ester group to
form the thermodynamically stable five-membered lactam ring. This one-pot reduction and
cyclization is highly efficient.

Hydrochloride Salt Formation: The final free base is often an oil or a solid that may be
difficult to handle or purify. Conversion to the hydrochloride salt provides a stable, crystalline
solid with improved physical properties, which is standard practice for amine-containing
pharmaceutical intermediates.[1]

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.4]nonan-1-one

To a solution of methyl 1-(tert-butoxycarbonyl)-3-(cyanomethyl)pyrrolidine-3-carboxylate (1.0
eq) in methanol, add a slurry of Raney Nickel (approx. 50% w/w) in an appropriate high-
pressure reaction vessel.

Seal the vessel and purge with nitrogen, followed by hydrogen gas.
Pressurize the vessel with hydrogen gas to 50-100 psi.

Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the
reaction progress by TLC or LC-MS.

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst,
washing the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield the crude protected spiro-lactam,
which can be purified by silica gel chromatography.

Step 2: Synthesis of 2,7-Diazaspiro[4.4]Jnonan-1-one hydrochloride

Dissolve the purified 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.4]nonan-1-one (1.0 eq) in a
minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.

Add a solution of hydrochloric acid in ether or isopropanol (e.g., 2M HCI in diethyl ether, 1.5-
2.0 eq) dropwise while stirring at 0 °C.

A precipitate will typically form upon addition. Allow the mixture to stir for 1-2 hours at room
temperature.

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under
vacuum to yield 2,7-diazaspiro[4.4]nonan-1-one hydrochloride as a crystalline solid.

Spectroscopic Characterization (Expected)

A self-validating protocol requires confirmation of the molecular structure. While specific data is

proprietary to suppliers, the expected spectroscopic signatures are as follows:

'H NMR: Resonances corresponding to the diastereotopic protons of the two five-membered
rings. Signals for the CH2 groups adjacent to the nitrogen atoms would appear as complex
multiplets. The N-H protons of the lactam and the secondary amine hydrochloride would be
observable, with their chemical shifts dependent on the solvent.

13C NMR: A characteristic signal for the lactam carbonyl carbon (C=0) would be expected in
the range of 170-180 ppm. The spirocyclic carbon atom would also have a unique chemical
shift.

IR Spectroscopy: A strong absorption band corresponding to the lactam C=0 stretch would
be prominent around 1680-1700 cm~1. A broad absorption in the 2400-3200 cm~1 region
would indicate the presence of the ammonium (N-H*) salt.

Mass Spectrometry (ESI+): The mass spectrum would show a parent ion corresponding to
the free base [M+H]* at m/z 155.12.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1441719?utm_src=pdf-body
https://www.benchchem.com/product/b1441719?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Commercial suppliers can typically provide this analytical data upon request for batch
verification.[4]

Applications in Medicinal Chemistry

The true value of 2,7-diazaspiro[4.4]nonan-1-one hydrochloride lies in its application as a
versatile building block for constructing more complex molecules with therapeutic potential.

Scaffold for Novel Therapeutics

The rigid diazaspiro[4.4]nonane core is an excellent starting point for creating libraries of
compounds for screening against various biological targets. The two distinct nitrogen atoms
(the lactam nitrogen and the secondary amine) provide orthogonal handles for chemical
modification, allowing for the systematic exploration of structure-activity relationships (SAR). Its
utility as an intermediate for drugs targeting neurological and cardiovascular diseases has been
noted.[1]

Core Component of KRAS Inhibitors

While not the exact same scaffold, the discovery of diazaspiro[3.5]nonane derivatives as
covalent inhibitors of the oncogenic protein KRAS G12C highlights the suitability of such
spirocyclic systems in modern oncology research.[5] These scaffolds serve to correctly orient
the reactive "warhead" (an acrylamide moiety) within the switch-1l pocket of the KRAS protein.
The 2,7-diazaspiro[4.4]nonan-1-one core could be similarly employed to develop novel
inhibitors against KRAS or other challenging protein targets.

Building Block for Targeted Protein Degraders
(PROTACS)

Perhaps the most cutting-edge application for this molecule is in the field of targeted protein
degradation. The molecule is explicitly marketed as a "Protein Degrader Building Block".[2]
PROTACSs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that recruit a
target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent
degradation by the proteasome.

The 2,7-diazaspiro[4.4]nonan-1-one scaffold is an ideal component of the "linker" region that
connects the target-binding ligand (warhead) to the E3 ligase ligand.
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Caption: Role of the diazaspiro scaffold as a rigid linker in a PROTAC.

The rigidity of the spirocycle helps to control the distance and spatial orientation between the
two ends of the PROTAC, a critical parameter for optimizing ternary complex formation (Target-
PROTAC-E3 Ligase) and subsequent degradation efficiency.

Conclusion

2,7-Diazaspiro[4.4]nonan-1-one hydrochloride is more than just a chemical intermediate; it
is a sophisticated molecular tool designed to meet the challenges of modern drug discovery. Its
unique spirocyclic structure provides a rigid, three-dimensional framework that is highly
advantageous for designing potent and selective ligands. With clear applications as a core
scaffold for novel therapeutics and, most notably, as a linker component in the rapidly
advancing field of targeted protein degradation, this building block offers researchers a reliable
and powerful starting point for the development of next-generation medicines. Its commercial
availability and well-defined properties make it an accessible and essential component for any
research program focused on oncology, neurology, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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